Cas no 62309-95-9 (L-Cysteine, N-(1-oxobutyl)-)

L-Cysteine, N-(1-oxobutyl)- structure
L-Cysteine, N-(1-oxobutyl)- structure
Product Name:L-Cysteine, N-(1-oxobutyl)-
CAS No:62309-95-9
MF:C7H13NO3S
MW:191.248020887375
CID:449825
PubChem ID:13089267
Update Time:2025-04-19

L-Cysteine, N-(1-oxobutyl)- Chemical and Physical Properties

Names and Identifiers

    • L-Cysteine, N-(1-oxobutyl)-
    • (2R)-2-(butanoylamino)-3-sulfanylpropanoic acid
    • 62309-95-9
    • N-Butanoyl-L-cysteine
    • SCHEMBL2350309
    • DTXSID00517845
    • N-Butyryl-L-cysteine
    • Inchi: 1S/C7H13NO3S/c1-2-3-6(9)8-5(4-12)7(10)11/h5,12H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
    • InChI Key: JLGDXLJLBLWEPD-YFKPBYRVSA-N
    • SMILES: SC[C@@H](C(=O)O)NC(CCC)=O

Computed Properties

  • Exact Mass: 191.06169
  • Monoisotopic Mass: 191.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 5
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 67.4Ų

Experimental Properties

  • PSA: 66.4
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